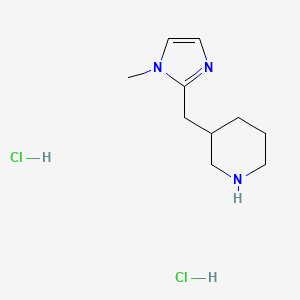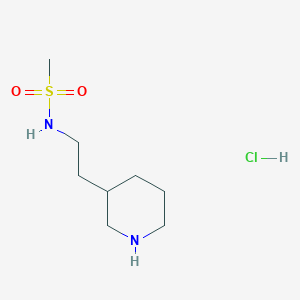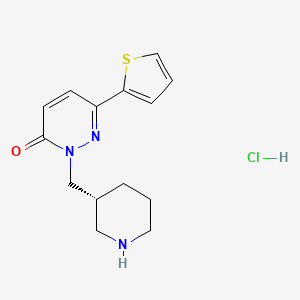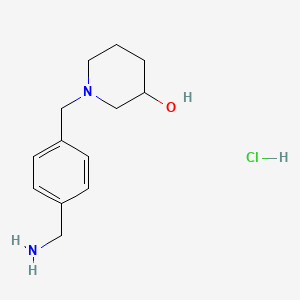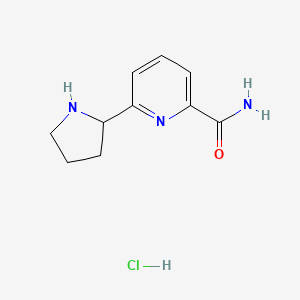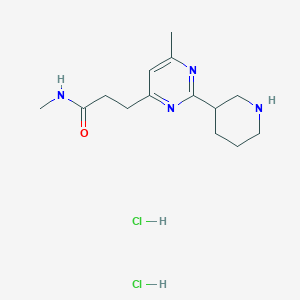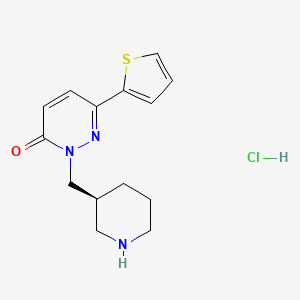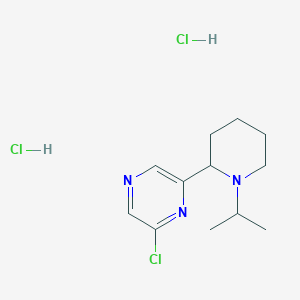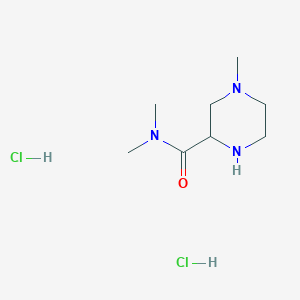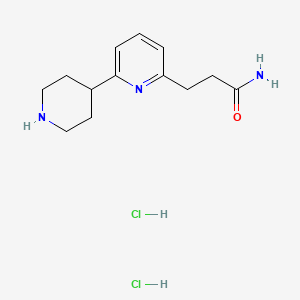
2-Phenoxy-6-(pyrrolidin-2-yl)pyrazine dihydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of PPY or similar compounds often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine-2-one scaffold is a structural feature recurrent in antitumor agents .Molecular Structure Analysis
The molecular formula of PPY is C14H17Cl2N3O . Its average mass is 314.210 Da and its monoisotopic mass is 313.074860 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of PPY include a molecular weight of 314.21 . Other specific properties like boiling point and storage conditions are not provided in the search results .Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Metal Complexes
The coordination chemistry of pyrazine derivatives plays a significant role in the synthesis of metal complexes. Pyrazine compounds like 2,6-di(pyrid-2-yl)pyrazine and related ligands have been used to synthesize low-spin iron(II) and cobalt(II) complexes (Cook, Tuna, & Halcrow, 2013). Additionally, new ligands such as 2,6-bis(4-(3-pyridyloxy)phenoxy)pyrazine have been created for metallosupramolecular assemblies, reacting with palladium and silver precursors to form unique complex structures (McMorran & Steel, 2002).
Non-Enzymic Browning Reaction
Pyrazine compounds are significant in the context of the non-enzymic browning reaction. For example, pyrazines were identified as key odor-contributing components in the browning reaction of glucose and aminobutyric acid isomers (Milić & Piletić, 1984).
Molecular Scaffolding and Optoelectronics
Pyrazine serves as an important molecular scaffold in organic optoelectronic materials. Studies on dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives indicate their potential in this field. These derivatives were developed through regio-selective amination reactions, with comprehensive studies conducted on their optical and thermal properties, suggesting their suitability for optoelectronic applications (Meti, Lee, Yang, & Gong, 2017).
Anticancer Agents
Pyrazine derivatives have been explored for their potential as anticancer agents. For instance, analogues with various amines at the pyrazine ring showed promise as selective inhibitors of PDK1, a kinase implicated in cancer, exhibiting both high potency and selectivity (Murphy et al., 2011).
Pharmaceutical Research
In pharmaceutical research, pyrazine compounds have been synthesized and evaluated for various biological activities. For example, novel 2-pyrazoline derivatives have been developed and assessed for anticonvulsant properties, showing significant activity in certain tests (Bhandari, Tripathi, & Saraf, 2013).
Material Science
Pyrazine-based oligomeric phthalonitrile resins have been synthesized for material science applications. The properties of these resins, including their curing behavior, thermal stability, and low water uptake, make them suitable for high-performance applications (Liu, Ji, Zhang, Yu, Naito, & Zhang, 2019).
The scientific research applications of "2-Phenoxy-6-(pyrrolidin-2-yl)pyrazine dihydrochloride" are diverse, spanning various fields. Below are some findings from recent research:
Iron(II) and Cobalt(II) Complexes of Tris-azinyl Analogues
- Application : This study examines the synthesis and characteristics of various pyrazine-rich ligands, including 2,6-di(pyrazinyl)pyridine, and their iron(II) and cobalt(II) complexes. The research highlights the electrochemical properties and spin states of these complexes, offering insights into their potential applications in electrochemistry and material science (Cook, Tuna, & Halcrow, 2013).
Pyrrole, Pyrazine, and Pyridine Formation in Non-Enzymic Browning Reaction
- Application : This paper identifies several pyrazines, including 2,6-di(pyrazinyl)pyridine, in the reaction mixture of glucose and amino acids. The study provides a basis for understanding the formation of pyrazines in food chemistry and could have implications for food flavor research (Milić & Piletić, 1984).
Synthesis and Coordination Chemistry of 2,6-bis(4-(3-pyridyloxy)phenoxy)pyrazine
- Application : This research discusses the synthesis of new ligands, including 2,6-bis(4-(3-pyridyloxy)phenoxy)pyrazine, and their coordination chemistry. It has implications for the development of novel metallosupramolecular assemblies, which can be used in molecular engineering and nanotechnology (McMorran & Steel, 2002).
Synthesis of Condensed Pyrrolo[b]pyrazines
- Application : This study explores the reaction of pyrazine derivatives to form condensed pyrrolo[b]pyrazines. These compounds have potential applications in organic chemistry and pharmaceuticals, where they may serve as building blocks for more complex molecules (Volovenko & Dubinina, 1999).
Synthesis of Dipyrrolopyrazine Derivatives
- Application : The paper focuses on the synthesis of dipyrrolopyrazine derivatives. These compounds are of interest in the field of organic optoelectronic materials, indicating potential applications in the development of new optoelectronic devices (Meti et al., 2017).
Wirkmechanismus
Target of Action
The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .
Mode of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Eigenschaften
IUPAC Name |
2-phenoxy-6-pyrrolidin-2-ylpyrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O.2ClH/c1-2-5-11(6-3-1)18-14-10-15-9-13(17-14)12-7-4-8-16-12;;/h1-3,5-6,9-10,12,16H,4,7-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLFGUYTSFVFTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CN=CC(=N2)OC3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxy-6-(pyrrolidin-2-yl)pyrazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





